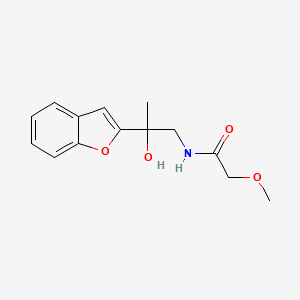

N-(2-(苯并呋喃-2-基)-2-羟基丙基)-2-甲氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It’s a versatile compound with multiple physicochemical characteristics, and its chemical structure is composed of fused benzene and furan rings .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the reaction of 2-acetylbenzofuran in an ethanolic solution of malononitrile . The resulting alkoxide intermediates can form either 2-substituted benzo[b]furans via a [1,2]-aryl migration or 3-substituted benzo[b]furans via a direct cyclization and dehydration sequence .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is confirmed using various techniques such as 1 H-NMR, 13 C-NMR, elemental analysis, and IR .Chemical Reactions Analysis

Benzofuran derivatives have been shown to react with a range of Grignard reagents to generate alkoxide intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures. For example, 2-Benzofuranyl methyl ketone has a molecular weight of 160.17 g/mol .科学研究应用

- Benzofuran derivatives, including the compound , have demonstrated anti-tumor properties. These compounds can inhibit tumor cell growth and proliferation, making them potential candidates for cancer therapy . Further research is needed to explore their specific mechanisms of action and potential clinical applications.

- Some benzofuran derivatives exhibit antibacterial activity. Researchers have synthesized novel benzofuran compounds and evaluated their efficacy against bacterial strains. These compounds could serve as leads for developing new antibiotics .

- Benzofuran derivatives have been investigated for their antioxidant effects. These compounds may help protect cells from oxidative stress and associated damage. Understanding their antioxidant mechanisms could lead to therapeutic applications in conditions related to oxidative stress .

- The recently discovered macrocyclic benzofuran compound has shown anti-hepatitis C virus activity. Researchers are exploring its potential as an effective therapeutic drug for hepatitis C disease .

- Novel scaffold compounds containing benzofuran rings have been developed and utilized as anticancer agents. These compounds may interfere with cancer cell growth and survival pathways .

- Researchers have discovered innovative methods for constructing benzofuran rings. For instance:

Anti-Tumor Activity

Antibacterial Effects

Anti-Oxidative Properties

Anti-Viral Potential

Anticancer Agents

Synthetic Methods and Complex Derivatives

作用机制

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown dramatic anticancer activities . The biological target EGFR, a member of the tyrosine kinase family, has been chosen to carry out the docking study for newly synthesized hybrids .

Mode of Action

Benzofuran derivatives have been found to exhibit potent anti-alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antihiv, anti-tb, antifungal, and other activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran compounds have been shown to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects .

Action Environment

It is known that biotransformations are a worthy alternative when trying to substitute a conventional chemical process by a greener method in organic chemistry .

安全和危害

未来方向

The future directions in the study of benzofuran derivatives are likely to involve the design and synthesis of new derivatives with enhanced efficacy compared to conventional treatments . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

属性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(17,9-15-13(16)8-18-2)12-7-10-5-3-4-6-11(10)19-12/h3-7,17H,8-9H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCZMLYHSNNSSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC)(C1=CC2=CC=CC=C2O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-aminophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373907.png)

![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373912.png)

![4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2373914.png)

![3-(2-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373925.png)